
N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C28H33ClN4O4 and its molecular weight is 525.05. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide, due to its complex structure, has implications in various chemical transformations and synthetic procedures:
Transformation in Herbicides : A study highlighted the transformation of herbicides in soil, where herbicides contributed to the formation of an unexpected residue, demonstrating the chemical reactivity of similar compounds in agricultural applications (Bartha, 1969).
Synthesis of 2-Oxazolines and 2-Benoxazoles : The compound has relevance in the synthesis of 2-Oxazolines and 2-Benoxazoles, indicating its potential in pharmaceutical and agrochemical industries (Xu, Li, & Chen, 2011).
Cyclisation of Acetamidines : The compound is involved in the cyclisation of acetamidines, leading to the formation of various cyclic compounds, which are important in drug discovery and development (Partridge & Smith, 1973).
Formation of Acylamines : Research indicates the transformation of primary carboxamides into acylamines, which can be utilized in the synthesis of various biologically active compounds (Acott, Beckwith, & Hassanali, 1968).
Synthesis of Novel Antimalarials : The structural complexity of the compound offers potential in the synthesis of antimalarial drugs, showcasing its importance in medicinal chemistry (Lutz & Sanders, 1976).
Autophagy and Apoptosis in Cancer Cells : Some derivatives have been shown to induce autophagy and apoptosis-mediated cell death in human lung adenocarcinoma cells, highlighting its potential in cancer therapy (Rim et al., 2014).
Cyclization in Polyphosphoric Acid : Amidines synthesized from the compound can undergo cyclization in polyphosphoric acid, yielding dihydroquinazolines, which have applications in various chemical industries (Gataullin et al., 2001).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves the condensation of 2-chlorobenzylamine with ethyl 2-(2-oxo-2-(cyclohexylamino)ethyl)-4-oxo-1,2-dihydroquinazoline-3-carboxylate, followed by reduction and acylation.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl 2-(2-oxo-2-(cyclohexylamino)ethyl)-4-oxo-1,2-dihydroquinazoline-3-carboxylate", "sodium borohydride", "acetic anhydride", "pentanoic acid", "triethylamine", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with ethyl 2-(2-oxo-2-(cyclohexylamino)ethyl)-4-oxo-1,2-dihydroquinazoline-3-carboxylate in the presence of triethylamine and dichloromethane to form N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide.", "Step 2: Reduction of the nitro group in N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide using sodium borohydride in methanol to form N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-hydroxyethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide.", "Step 3: Acylation of N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-hydroxyethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide using acetic anhydride and pentanoic acid in the presence of triethylamine and dichloromethane to form the final product, N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide." ] } | |
Número CAS |
865655-75-0 |
Nombre del producto |
N-(2-chlorobenzyl)-5-(1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide |
Fórmula molecular |
C28H33ClN4O4 |
Peso molecular |
525.05 |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C28H33ClN4O4/c29-23-14-6-4-10-20(23)18-30-25(34)16-8-9-17-32-27(36)22-13-5-7-15-24(22)33(28(32)37)19-26(35)31-21-11-2-1-3-12-21/h4-7,10,13-15,21H,1-3,8-9,11-12,16-19H2,(H,30,34)(H,31,35) |
Clave InChI |
JHPCVMQVSQLUIT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2646351.png)
![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646355.png)

![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2646357.png)
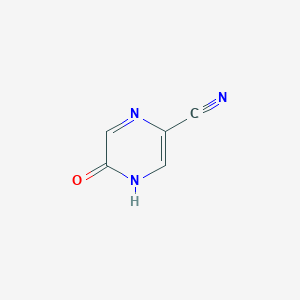
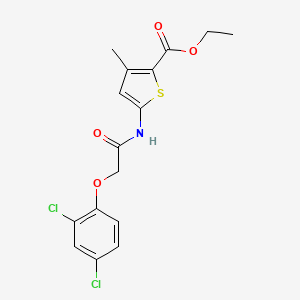
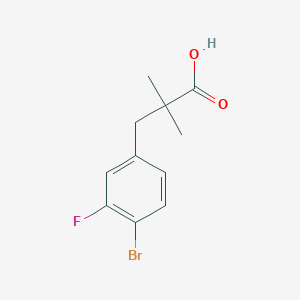
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2646365.png)

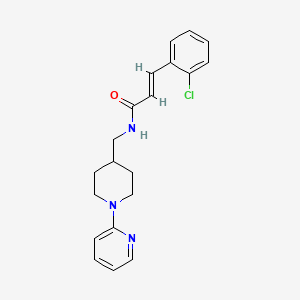
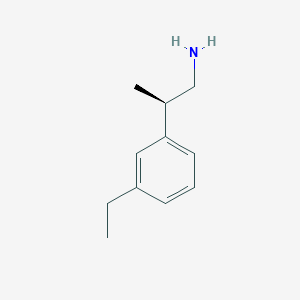
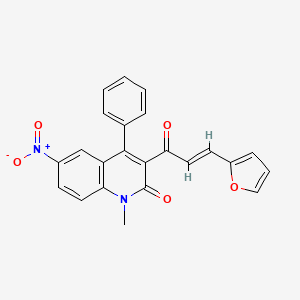
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2646373.png)
![5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646374.png)